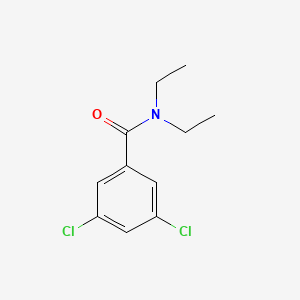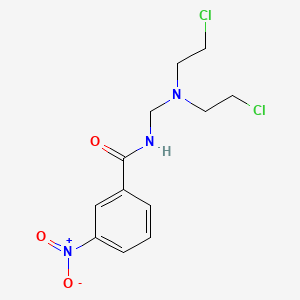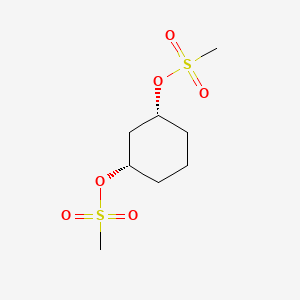
1,3-Cyclohexanediol, dimethanesulfonate, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexanediol, dimethanesulfonate, cis- is an organic compound with the molecular formula C6H12O2 It is a stereoisomer of 1,3-Cyclohexanediol, where the hydroxyl groups are positioned on the same side of the cyclohexane ring, giving it the “cis” configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Cyclohexanediol, dimethanesulfonate, cis- can be synthesized through several methods. One common approach involves the hydrogenation of resorcinol (1,3-benzenediol) in the presence of a suitable catalyst to produce 1,3-Cyclohexanediol. The cis- isomer can be selectively obtained by controlling the reaction conditions, such as temperature and pressure.
Industrial Production Methods
Industrial production of 1,3-Cyclohexanediol, dimethanesulfonate, cis- typically involves large-scale hydrogenation processes. Catalysts such as palladium or nickel are often used to facilitate the hydrogenation of resorcinol. The reaction is carried out under high pressure and moderate temperature to ensure high yield and selectivity for the cis- isomer.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclohexanediol, dimethanesulfonate, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone, adipic acid.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexanes, alkylated cyclohexanes.
Aplicaciones Científicas De Investigación
1,3-Cyclohexanediol, dimethanesulfonate, cis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclohexanediol, dimethanesulfonate, cis- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can alter its biological activity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclohexanediol, trans-: The trans- isomer has hydroxyl groups on opposite sides of the cyclohexane ring.
1,2-Cyclohexanediol: Differing in the position of hydroxyl groups.
1,4-Cyclohexanediol: Another positional isomer with hydroxyl groups at the 1 and 4 positions.
Uniqueness
1,3-Cyclohexanediol, dimethanesulfonate, cis- is unique due to its specific stereochemistry, which influences its chemical reactivity and interactions. The cis- configuration allows for distinct hydrogen bonding patterns and steric interactions compared to its trans- counterpart and other positional isomers.
Propiedades
Número CAS |
39967-13-0 |
|---|---|
Fórmula molecular |
C8H16O6S2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
[(1R,3S)-3-methylsulfonyloxycyclohexyl] methanesulfonate |
InChI |
InChI=1S/C8H16O6S2/c1-15(9,10)13-7-4-3-5-8(6-7)14-16(2,11)12/h7-8H,3-6H2,1-2H3/t7-,8+ |
Clave InChI |
RZYWEHGAIVDMRD-OCAPTIKFSA-N |
SMILES isomérico |
CS(=O)(=O)O[C@@H]1CCC[C@@H](C1)OS(=O)(=O)C |
SMILES canónico |
CS(=O)(=O)OC1CCCC(C1)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


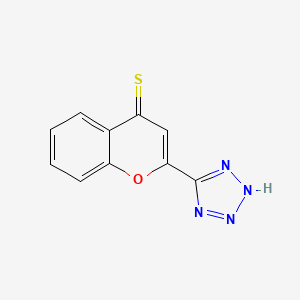
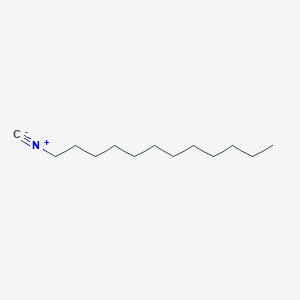

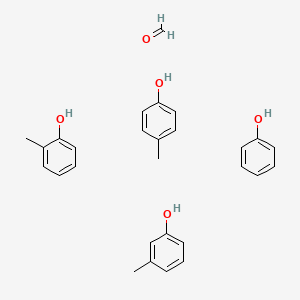
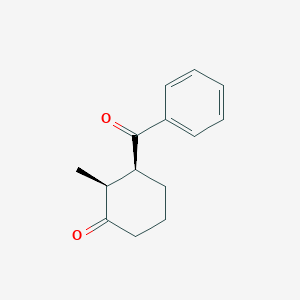
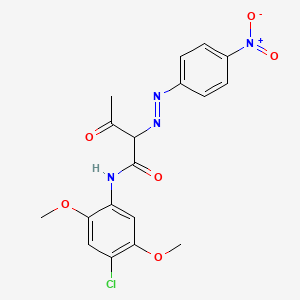
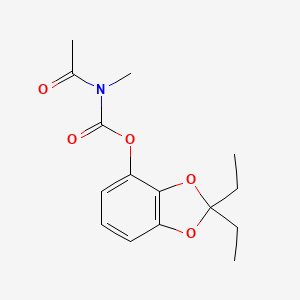

![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
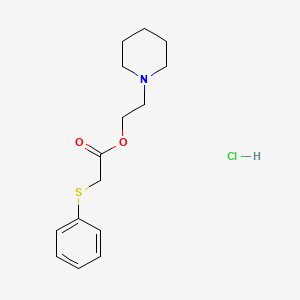
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
